molecular formula C19H18O8 B11938720 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol

4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol

Cat. No.: B11938720
M. Wt: 374.3 g/mol
InChI Key: WZBSKSHQKMJJHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol typically involves the methylation of quercetin derivatives. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in solvents like acetone or methanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol involves the extraction of the compound from natural sources like Getonia floribunda Roxb. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-6,7,8,3’-tetramethoxyflavonol involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-12-7-9(5-6-11(12)20)16-15(22)14(21)10-8-13(24-2)18(25-3)19(26-4)17(10)27-16/h5-8,20,22H,1-4H3

InChI Key

WZBSKSHQKMJJHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)O)O

Origin of Product

United States

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